3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one
Description
3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one is a complex organic compound that features a benzothiophene moiety, a piperidinone ring, and a cyclopropylmethyl group
Properties
IUPAC Name |
3-[(1-benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-18-19(23,8-3-9-21(18)12-14-6-7-14)13-20-11-16-10-15-4-1-2-5-17(15)24-16/h1-2,4-5,10,14,20,23H,3,6-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHPOBVVMWEFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)(CNCC3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Attachment of the Piperidinone Ring: The piperidinone ring is introduced via a nucleophilic substitution reaction, where the benzothiophene derivative reacts with a piperidinone precursor.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is added through an alkylation reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as a lead compound for drug development.
Biological Research: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidinone ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and have similar chemical properties.
Cyclopropylmethyl derivatives: Compounds with a cyclopropylmethyl group exhibit similar steric and electronic effects.
Uniqueness
3-[(1-Benzothiophen-2-ylmethylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
